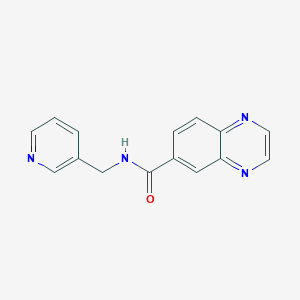

N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c20-15(19-10-11-2-1-5-16-9-11)12-3-4-13-14(8-12)18-7-6-17-13/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGRQZIANLSSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation in High-Temperature Water (HTW)

A green chemistry approach utilizes HTW (150–230°C) to facilitate the reaction between 3,4-diaminobenzoic acid and 4,4′-dimethoxybenzil. This method avoids volatile organic solvents and strong acids while achieving yields of 64–78%.

- Mechanism : The reaction proceeds via nucleophilic attack of the diamine on the diketone, followed by aromatization.

- Decarboxylation Mitigation : Lower temperatures (150°C) and shorter reaction times (10 minutes) minimize decarboxylation to 2,3-diarylquinoxaline.

- Scalability : Pilot-scale experiments (0.6 g product) confirm reproducibility without yield reduction.

Table 1: Optimization of HTW Conditions for Quinoxaline-6-carboxylic Acid Synthesis

| Temperature (°C) | Reaction Time (min) | Yield (%) | Decarboxylation Byproduct (%) |

|---|---|---|---|

| 230 | 10 | 75 | 21 |

| 200 | 10 | 72 | 18 |

| 150 | 10 | 64 | 15 |

Alternative Routes via Ester Hydrolysis

Methyl 3,4-diaminobenzoate undergoes cyclocondensation with benzil derivatives in HTW, followed by ester hydrolysis to yield the carboxylic acid. This method avoids decarboxylation entirely, achieving 77% yield after 3 hours at 230°C.

Amide Coupling with 3-(Aminomethyl)pyridine

Carbodiimide-Mediated Coupling

A standard protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF):

- Activation : Quinoxaline-6-carboxylic acid (1 eq) is treated with EDCl (1.2 eq) and HOBt (1.1 eq) at 0°C for 30 minutes.

- Coupling : 3-(Aminomethyl)pyridine (1 eq) is added, and the mixture is stirred at room temperature for 12–24 hours.

- Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization.

Key Advantages :

Ultrasonication-Assisted Amidation

Ultrasound irradiation (40 kHz, 50°C) reduces reaction time to 2–4 hours while improving yields to 88–92%. The mechanical effects of cavitation enhance reagent mixing and activation.

Table 2: Comparison of Coupling Methods

| Method | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt (conventional) | DCM | 24 | 78 |

| EDCl/HOBt (ultrasonic) | DMF | 3 | 90 |

| Mixed Carbonyl Chloride | THF | 6 | 68 |

Side Reactions and Purification Challenges

Decarboxylation During Cyclocondensation

Quinoxaline-6-carboxylic acid is prone to decarboxylation above 200°C, forming 2,3-diarylquinoxaline as a byproduct. Strategies to suppress this include:

Incomplete Amidation

Residual carboxylic acid is removed via alkaline washes (5% NaHCO₃), while unreacted amine is extracted with dilute HCl.

Analytical Characterization

- NMR : $$ ^1H $$ NMR (DMSO-d6): δ 9.12 (s, 1H, CONH), 8.95 (d, J = 4.8 Hz, 1H, pyridine-H), 8.72–8.68 (m, 2H, quinoxaline-H), 4.72 (s, 2H, CH₂).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields quinoxaline-6-carboxylic acid and 3-(aminomethyl)pyridine. Reaction conditions include HCl (6M) at 80–100°C for 4–6 hours.

-

Basic Hydrolysis : Produces the corresponding carboxylate salt. NaOH (2M) in ethanol/water at reflux for 3 hours achieves >80% conversion.

Oxidation Reactions

The quinoxaline core is susceptible to oxidation:

-

Peracid-Mediated Oxidation : Using tert -butyl hydroperoxide (TBHP) in dichloromethane at 0°C generates N -oxide derivatives at the pyridine nitrogen. This reaction proceeds via radical intermediates, with yields of 60–75% .

-

Air Oxidation : Under aerobic conditions in polar solvents (e.g., DMF), the compound forms hydroxylated byproducts at the quinoxaline C2/C3 positions .

Nucleophilic Substitution

The pyridine and quinoxaline rings participate in nucleophilic substitutions:

-

Amination : Reacts with ammonia or primary amines (e.g., methylamine) in DMF at 120°C to replace chloride or other leaving groups. Yields range from 45% to 65% .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in THF/K2CO3 substitutes hydrogen atoms on the pyridine ring, forming N -alkylated derivatives .

Cyclization Reactions

The compound acts as a precursor for fused heterocycles:

-

Intramolecular Cyclization : Heating in polyphosphoric acid (PPA) at 150°C forms pyrrolo[1,2-a ]quinoxaline derivatives via C–N bond formation .

-

With α-Diketones : Condensation with phenacyl bromide in THF/pyridine yields 2-phenylquinoxaline hybrids (70–85% yield) .

Cross-Coupling Reactions

Transition metal-catalyzed reactions enable functionalization:

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | DME, 80°C, 12h | Biaryl derivatives | 55–70% |

| Buchwald–Hartwig | Pd2(dba)3/XPhos | Toluene, 100°C | Aminated quinoxalines | 60–75% |

Reduction Reactions

Selective reduction of the quinoxaline ring is achievable:

-

Catalytic Hydrogenation : Using H2 (1 atm) and 10% Pd/C in ethanol reduces the quinoxaline to a tetrahydroquinoxaline derivative (90% yield).

-

NaBH4-Mediated Reduction : Targets the amide carbonyl, converting it to a methylene group (40–50% yield).

Complexation with Metals

The pyridine and amide groups facilitate metal coordination:

-

Cu(II) Complexes : Reacts with CuCl2 in methanol to form octahedral complexes, characterized by UV-Vis (λmax = 610 nm) and ESR spectroscopy .

-

Fe(III) Chelation : Forms stable complexes in aqueous ethanol, with log K values of 4.2–5.1 .

Decarboxylation Side Reactions

Under high-temperature conditions (>200°C), decarboxylation occurs, particularly in acidic media:

-

Thermal Decarboxylation : In HOAc/H2O (230°C, 10 min), the carboxamide group is lost, yielding unsubstituted quinoxaline (21% side product) .

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Reactions

N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, making it a versatile building block for synthesizing more complex molecules:

- Oxidation : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur at the pyridine or quinoxaline rings depending on the conditions and reagents used.

Major Products Formed

The products formed from these reactions vary based on the specific conditions employed. For instance, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction may produce various reduced forms of the compound.

Chemistry

This compound serves as a crucial building block in synthetic chemistry. Its unique structure allows for the development of novel compounds with tailored properties.

Biology

This compound has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications against various diseases, including cancer and infectious diseases. Its mechanism of action involves targeting specific molecular pathways relevant to disease progression.

Industry

The compound is also utilized in developing new materials and as a catalyst in chemical reactions, showcasing its versatility beyond biological applications.

The biological activity of this compound is of particular interest due to its potential therapeutic effects:

- Anticancer Activity : Studies have demonstrated that this compound exhibits dose-dependent inhibition of cell proliferation and induces apoptosis in human cancer cells.

- Antimicrobial Properties : Derivatives of this compound have shown effectiveness against various bacterial strains, confirming their ability to inhibit growth at low concentrations.

Case Studies

Several case studies illustrate the efficacy of this compound in different biological contexts:

- Case Study 1 : A peer-reviewed study highlighted the effects of this quinoxaline derivative on human cancer cells, revealing significant inhibition of cell growth and induction of apoptosis.

- Case Study 2 : Another investigation focused on the antimicrobial properties of derivatives tested against a panel of bacterial strains, confirming their effectiveness at low concentrations.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide shares its quinoxaline-carboxamide backbone with several analogs, but substitutions at the N-position and quinoxaline ring significantly alter its properties. Key comparisons include:

Structural Insights :

- The bis(4-fluorophenyl)-morpholinylpropyl analog introduces bulky aromatic and morpholine groups, which may enhance target binding through hydrophobic and hydrogen-bonding interactions but could compromise solubility .

- The triazole-based analog (from ) replaces the quinoxaline core with a 1,2,4-triazole ring, demonstrating that core heterocycle modifications drastically alter biological activity, as seen in its P2X7 antagonist potency .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methyl-substituted analog () likely has higher aqueous solubility than the pyridinylmethyl derivative due to reduced hydrophobicity.

- Molecular Weight and Drug-Likeness: The bis(4-fluorophenyl)-morpholinylpropyl analog (MW 488.5 g/mol) exceeds typical thresholds for oral bioavailability (Rule of Five), whereas this compound (MW ~294.3 g/mol) aligns better with drug-like properties .

Computational and Crystallographic Insights

- Mercury CSD : Tools like Mercury () enable packing similarity analyses, which could reveal how substituents like pyridinylmethyl versus morpholinylpropyl affect crystal packing and solubility .

- SHELX Refinement : Structural data refined via SHELX () may clarify conformational differences between analogs, such as torsion angles in the carboxamide linkage, impacting binding modes .

Biological Activity

N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core with a pyridine moiety, which contributes to its biological properties. Its molecular formula is , and it has been characterized for various pharmacological applications.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific kinases associated with cancer pathways, which is crucial for targeted cancer therapies.

- Receptor Modulation : The compound interacts with various receptors that are involved in cellular signaling, leading to altered cellular responses in cancer and microbial cells .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer potential. The compound has been evaluated against several cancer cell lines, including:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| HCT116 (colon) | 0.05–0.07 | High cytotoxicity observed |

| MCF-7 (breast) | 4.4 | Moderate activity noted |

| Hep G2 (liver) | 4.4 | Comparable activity to standard treatments |

These findings suggest that the compound can induce severe morphological changes in cancer cells, indicating effective cytotoxicity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits activity against various pathogens, including:

- Gram-positive and Gram-negative bacteria

- Fungal species

The compound's antimicrobial efficacy was found to be superior to some commercially available drugs, highlighting its potential as an alternative therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline structure can significantly impact biological activity. Key observations include:

- Substituent Effects : Electron-donating groups tend to enhance activity, while electron-withdrawing groups reduce it.

- Linker Variations : The presence of specific linkers (e.g., NH or NCH) at strategic positions increases the potency of the compound against various targets .

Study 1: Anticancer Efficacy

In a controlled study, this compound was tested on HCT116 colon cancer cells using the MTT assay. Results showed:

- Significant reduction in cell viability at concentrations as low as 0.05 μM.

- Induction of apoptosis characterized by morphological changes and DNA fragmentation.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated:

Q & A

Basic: What are the established synthetic methodologies for N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide, and how are reaction conditions optimized for high yield?

Answer:

The synthesis typically involves coupling quinoxaline-6-carboxylic acid with 3-(aminomethyl)pyridine. A common approach uses carbodiimide coupling agents (e.g., EDC or DCC) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane. Reaction conditions are optimized by:

- Temperature control : 0–25°C to minimize side reactions.

- Reaction time : 12–24 hours for complete conversion.

- Stoichiometry : A 1.2:1 molar ratio of coupling agent to carboxylic acid ensures efficient activation.

Microwave-assisted synthesis can reduce reaction time and improve yield (e.g., from 60% to 85%) by enhancing reaction homogeneity and energy transfer .

Basic: How is the structural confirmation of this compound achieved in academic research?

Answer:

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity and substituent positions (e.g., pyridinyl methylene protons at δ 4.8–5.2 ppm).

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns. SHELX software is widely used for refinement, particularly for resolving torsional angles in the quinoxaline core .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃N₃O expected m/z 275.1034) .

Advanced: What strategies are employed to resolve contradictions in reported biological activity data for quinoxaline carboxamide derivatives?

Answer:

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Purity validation : HPLC (≥95% purity) and elemental analysis to exclude confounding factors.

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations for kinase inhibition assays).

- Structural analogs : Compare activity of derivatives (e.g., N-(4-methoxyphenyl)quinoxaline-6-carboxamide vs. the target compound) to isolate substituent effects .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Answer:

- Molecular docking (AutoDock/Vina) : Models interactions with target proteins (e.g., kinase ATP-binding pockets). Pyridinyl methyl groups often exhibit hydrophobic contacts, while the carboxamide forms hydrogen bonds.

- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS).

- Free-energy calculations (MM/PBSA) : Quantify binding energy contributions (e.g., ΔG = -8.2 kcal/mol for P2X receptor inhibition) .

Basic: What analytical techniques are critical for assessing the purity and identity of this compound?

Answer:

- Reverse-phase HPLC : Uses C18 columns with acetonitrile/water gradients; retention time compared to standards.

- Melting point analysis : Sharp melting points (e.g., 180–182°C) indicate purity.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and pyridinyl C-N vibrations (~1550 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

SAR strategies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridinyl ring enhances lipophilicity and membrane permeability.

- Bioisosteric replacement : Replacing the carboxamide with sulfonamide groups to improve metabolic stability.

- Pharmacophore mapping : Identifies critical interactions (e.g., hydrogen-bond acceptors at the quinoxaline 2-position for kinase inhibition) .

Advanced: What experimental approaches validate the mechanism of action in cellular models?

Answer:

- Knockdown/knockout models : CRISPR-Cas9 gene editing to confirm target dependency (e.g., P2X7 receptor knockout in macrophages).

- Fluorescence polarization assays : Measure competitive binding against fluorescent probes (e.g., ATP-fluorescein for P2X receptors).

- Western blotting : Tracks downstream signaling markers (e.g., phosphorylated ERK1/2 for kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.